2-chloro-5-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)sulfamoyl]benzoic acid
Description
Properties
IUPAC Name |
2-chloro-5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)sulfamoyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O5S/c1-11-16(17(23)22(21(11)2)12-6-4-3-5-7-12)20-28(26,27)13-8-9-15(19)14(10-13)18(24)25/h3-10,20H,1-2H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXWCQEVXIYKVBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NS(=O)(=O)C3=CC(=C(C=C3)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Chloro-5-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)sulfamoyl]benzoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its antibacterial, anticancer, and anti-inflammatory properties, supported by relevant data tables and case studies.
The molecular formula of the compound is with a molecular weight of 435.88 g/mol. The structure includes a chloro substituent and a sulfamoyl group attached to a benzoic acid framework, contributing to its biological activity.
Antibacterial Activity
Recent studies have demonstrated that derivatives of heterocyclic compounds similar to this compound exhibit notable antibacterial effects against various strains of bacteria.
Case Study: Antibacterial Efficacy
A study conducted by Zha et al. (2019) evaluated the antibacterial activity of several nitrogen-based heterocyclic compounds against common bacterial strains such as Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. The results indicated that compounds with similar structural motifs showed promising antibacterial activity, suggesting that modifications on the pyrazole ring could enhance efficacy against resistant strains .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 8 µg/mL |
| Compound B | E. coli | 4 µg/mL |
| Compound C | K. pneumoniae | 16 µg/mL |
Anticancer Activity
The anticancer potential of this compound has also been explored. Research indicates that similar pyrazole derivatives can inhibit the proliferation of various cancer cell lines.
Case Study: Anticancer Screening
In a study published by MDPI (2023), several analogs were screened for their cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The results showed that certain derivatives exhibited IC50 values comparable to standard chemotherapeutics like doxorubicin, indicating significant anticancer properties .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound D | MCF-7 | 22.54 |
| Compound E | A549 | 5.08 |
Anti-inflammatory Activity
In addition to antibacterial and anticancer properties, the compound may possess anti-inflammatory effects. Research suggests that compounds with similar structures can inhibit cyclooxygenase enzymes, which are critical in the inflammatory process.
Case Study: Inhibition Studies
A recent investigation into the anti-inflammatory activity of benzoate-derived compounds revealed that many exhibited selective COX-2 inhibition with significant anti-inflammatory effects in vitro . This suggests that this compound could be a candidate for further development in treating inflammatory diseases.
Scientific Research Applications
Antimicrobial Properties
Recent studies have demonstrated that compounds related to 2-chloro-5-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)sulfamoyl]benzoic acid exhibit significant antimicrobial activity. For instance, derivatives of similar structures have been tested against various bacterial and fungal strains, showing effectiveness comparable to established antibiotics such as isoniazid and ciprofloxacin .
Anticancer Activity
The compound's potential as an anticancer agent has been explored through in vitro studies. It has been shown to inhibit cell proliferation in different cancer cell lines. Molecular docking studies suggest that the compound can effectively bind to cancer-related targets, indicating a mechanism of action that warrants further investigation .
Study 1: Antimicrobial Evaluation
A study investigated the antimicrobial activity of a series of chloro-substituted benzoic acid derivatives. The results indicated that these compounds demonstrated notable inhibition against Gram-positive bacteria and fungi. The structure-activity relationship (SAR) analysis revealed that modifications at specific positions significantly influenced their antimicrobial potency .
Study 2: Anticancer Mechanisms
Another research focused on the synthesis and biological evaluation of related pyrazole derivatives. The findings highlighted that these compounds could induce apoptosis in cancer cells through the modulation of apoptotic pathways. The study employed various assays to confirm the anticancer effects, providing a strong basis for further development of these compounds as therapeutic agents .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
5-[(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)sulfamoyl]-2-methylbenzoic Acid
- Molecular Formula : C₁₉H₁₉N₃O₅S
- Molecular Weight : 401.4 g/mol
- Key Difference : The 2-methyl substituent on the benzoic acid replaces the 2-chloro group in the target compound.
- Implications: The methyl group is electron-donating, reducing the acidity of the benzoic acid (pKa ~4.5–5.0) compared to the chloro-substituted analog (pKa ~2.8–3.3).
2-Chloro-4-(5-{[1-(3-Chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-furyl)benzoic Acid
- Molecular Formula : C₂₂H₁₄Cl₂N₂O₄
- Molecular Weight : 441.26 g/mol
- Key Difference : Incorporates a furyl-linked pyrazole with a 3-chlorophenyl substituent and lacks the sulfamoyl group.
- Higher molecular weight and additional chloro substituent may increase hydrophobicity, favoring interactions with lipophilic targets.
Functional Group Variations
Coumarin and Pyrimidinone Derivatives
- Example : 6-(4-(1-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4,5-dihydro-1H-tetrazol-5-yl)phenyl)-4-(coumarin-3-yl)pyrimidin-2(1H)-one (4i)
- Key Features: A coumarin moiety and pyrimidinone ring replace the benzoic acid and sulfamoyl groups.
- Implications: Coumarin enhances fluorescence, making it suitable for imaging applications. Pyrimidinone may improve metabolic stability compared to the carboxylic acid group.
Thioxo Derivatives
- Example : 1,5-Dimethyl-4-(5-(4-(6-(Coumarin-3-yl)-2-thioxo-2,3-dihydropyrimidin-4-yl)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (4j)
- Key Features : A thioxo (-S-) group replaces the sulfamoyl (-SO₂NH-) bridge.
- Implications: The thioxo group is less polar than sulfamoyl, reducing solubility but increasing membrane permeability. Potential for disulfide bond formation in biological systems, altering reactivity.
Q & A
Q. What is the recommended synthetic route for 2-chloro-5-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)sulfamoyl]benzoic acid?
- Methodological Answer : The synthesis typically involves coupling a sulfamoyl chloride intermediate with a substituted pyrazole moiety. For example, analogous compounds (e.g., pyrazole-containing benzoic acids) are synthesized via sulfamoylation of chlorobenzoic acid derivatives using sulfamoyl chloride under reflux in anhydrous dichloromethane, followed by reaction with 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-amine. Purification is achieved via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient), with structural confirmation by -NMR, -NMR, and LC-MS .
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95%).
- Single-crystal X-ray diffraction for absolute configuration confirmation (as demonstrated for related pyrazole derivatives) .
- Spectroscopy : -NMR for proton environment analysis (e.g., sulfamoyl NH at δ 10–11 ppm), IR for characteristic carbonyl (C=O, ~1700 cm) and sulfonamide (S=O, ~1350 cm) stretches .
Q. What are the solubility and stability considerations for this compound in biological assays?
- Methodological Answer :
- Solubility : Test in DMSO (primary solvent for stock solutions) and aqueous buffers (e.g., PBS at pH 7.4). Adjust pH if precipitation occurs; derivatives with similar sulfamoyl groups show improved solubility at pH > 7.5 .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 14 days) with HPLC monitoring. Protect from light and moisture due to hydrolytic sensitivity of the sulfamoyl group .
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies for optimizing enzyme inhibition?
- Methodological Answer :
- Modify substituents : Vary the pyrazole’s methyl/phenyl groups or the benzoic acid’s chloro substituent to assess steric/electronic effects.
- Assay Design : Test inhibitory activity against target enzymes (e.g., carbonic anhydrase or cyclooxygenase isoforms) using fluorometric or colorimetric assays (e.g., 4-nitrophenyl acetate hydrolysis for esterase activity). IC values should be calculated from dose-response curves (triplicate runs, n = 3) .
Q. How to resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer : Common discrepancies arise from:
- Assay conditions : Standardize buffer pH (e.g., 7.4 vs. 6.5) and temperature (25°C vs. 37°C).
- Compound purity : Re-analyze batches via LC-MS to rule out impurities (e.g., dechlorinated byproducts).
- Enzyme source : Compare recombinant vs. tissue-extracted enzymes. For example, human vs. bacterial carbonic anhydrase isoforms may exhibit divergent inhibition profiles .
Q. What computational methods are suitable for predicting binding modes with target proteins?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite with crystal structures (e.g., PDB ID 3LXE for carbonic anhydrase). Validate docking poses via molecular dynamics (MD) simulations (100 ns trajectories, AMBER force field).
- Pharmacophore modeling : Identify critical interactions (e.g., sulfamoyl-Zn coordination in carbonic anhydrase) .
Experimental Design & Data Analysis
Q. How to optimize reaction yields for large-scale synthesis?
- Methodological Answer :
- DoE (Design of Experiments) : Vary solvent (DMF vs. THF), temperature (60–100°C), and catalyst (e.g., triethylamine vs. pyridine).
- Scale-up : Use a jacketed reactor with controlled cooling to minimize exothermic side reactions. For analogs, yields improved from 45% to 72% when switching from DCM to DMF .
Q. What strategies mitigate interference from degradation products in bioassays?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
